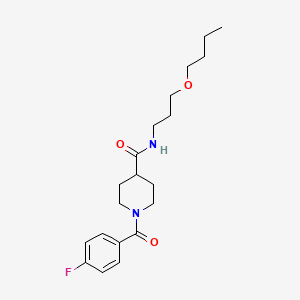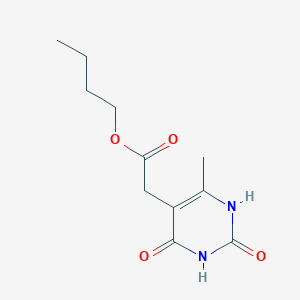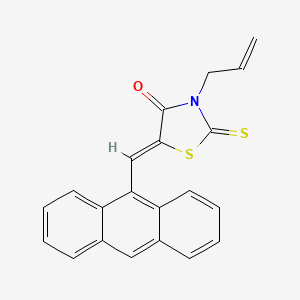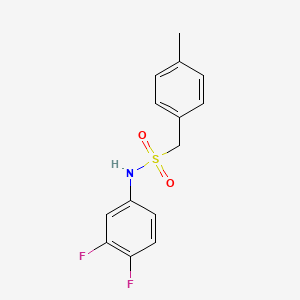![molecular formula C26H24O4 B4580976 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
描述
- The benzyl and methoxybenzyl groups can be introduced via etherification reactions. For instance, the Williamson ether synthesis can be employed, where the chromenone core is reacted with benzyl bromide and 2-methoxybenzyl bromide in the presence of a strong base like sodium hydride.
Step 3: Final Coupling and Purification
- The final product is obtained by coupling the intermediate compounds using palladium-catalyzed Suzuki–Miyaura coupling. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance.
-
Step 1: Formation of the Chromenone Core
- The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones under acidic or basic conditions.
化学反应分析
Types of Reactions
3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromenone derivatives.
科学研究应用
3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
相似化合物的比较
Similar Compounds
4,7-dimethyl-2H-chromen-2-one: Lacks the benzyl and methoxybenzyl groups, resulting in different chemical and biological properties.
3-benzyl-4,7-dimethyl-2H-chromen-2-one: Similar structure but without the methoxybenzyl group.
5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one: Similar structure but without the benzyl group.
Uniqueness
The presence of both benzyl and methoxybenzyl groups in 3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
3-benzyl-5-[(2-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-13-23(29-16-20-11-7-8-12-22(20)28-3)25-18(2)21(26(27)30-24(25)14-17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGKUZOKAURFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4580905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4580915.png)
![N-(PYRIDIN-3-YL)-3-({2-[(PYRIDIN-3-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4580917.png)

![4-[(4-Methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B4580950.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B4580971.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)
